4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline
Description
4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline (CAS: Not explicitly provided in evidence; structurally related to CAS 946775-72-0 in , which describes a methoxy analog) is an aromatic amine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a 2-ethoxyphenoxy substituent at the 4-position of the aniline ring. Its molecular formula is C₁₅H₁₄F₃NO₂ (inferred from ’s methoxy analog, C₁₄H₁₂F₃NO₂, adjusted for ethoxy substitution), with a molecular weight of approximately 297.28 g/mol. The ethoxyphenoxy group introduces steric bulk and lipophilicity, while the electron-withdrawing -CF₃ group enhances acidity and metabolic stability .
This compound is likely utilized as a pharmaceutical intermediate, given the prevalence of trifluoromethylated anilines in drug discovery (e.g., kinase inhibitors or anti-inflammatory agents) . Its synthesis may involve coupling reactions, such as Suzuki-Miyaura cross-coupling (as seen in and ), or nucleophilic aromatic substitution.
Properties
IUPAC Name |
4-(2-ethoxyphenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-2-20-13-5-3-4-6-14(13)21-12-8-7-10(19)9-11(12)15(16,17)18/h3-9H,2,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCPTIMUVRISND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 2-ethoxyphenol with a suitable halogenating agent to form 2-ethoxyphenoxy halide.
Coupling with Aniline Derivative: The 2-ethoxyphenoxy halide is then reacted with 3-(trifluoromethyl)aniline under basic conditions to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : The compound can be oxidized to form quinones or other derivatives using agents like potassium permanganate.
- Reduction : It can undergo reduction reactions to yield less oxidized forms using lithium aluminum hydride.
- Substitution Reactions : The ethoxy or trifluoromethyl groups can be replaced by other nucleophiles under suitable conditions.
2. Biology
In biological research, this compound has been investigated for its potential interactions with biological macromolecules. Studies suggest that it may exhibit:
- Neuroprotective Effects : Similar compounds have shown the ability to modulate NMDA receptor activity, which is crucial in neuroprotection against excitotoxicity.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
3. Medicine
The medicinal chemistry field explores this compound for its potential use in developing pharmaceuticals targeting specific enzymes or receptors. Its structural components enhance binding affinity and specificity towards biological targets, making it a candidate for drug development.
Neuroprotective Activity Study
A study assessing the neuroprotective effects of similar compounds indicated that modifications leading to increased hydrophobicity improved efficacy against oxidative stress in neuronal cells. This suggests that this compound could be further explored for neuroprotective applications.
Anti-inflammatory Activity Assessment
Research investigating the anti-inflammatory potential of structurally similar compounds demonstrated significant reductions in inflammatory markers in vitro. These findings imply that this compound may be beneficial in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenoxy and trifluoromethyl groups contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Influence: Ethoxyphenoxy vs. Trifluoroethoxy (): The -OCF₂CF₃ group is strongly electron-withdrawing, further lowering pKa compared to ethoxyphenoxy. Piperazinylmethyl (): The basic piperazine moiety introduces polarity and hydrogen-bonding capacity, which may improve solubility in aqueous media.
Acidity : The -CF₃ group at the 3-position reduces the pKa of the aniline NH₂ group (e.g., 3-(trifluoromethyl)aniline has pKa 3.49 ). Ortho-substituted analogs (e.g., 2-CF₃) exhibit even lower pKa (~1.10), enhancing reactivity in acidic environments .
Biological Activity
4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article examines its biological activity, structure-activity relationships, and relevant case studies based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₄F₃NO₂, with a molecular weight of approximately 315.38 g/mol. Its structure features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity in various compounds. The presence of the ethoxy and phenoxy groups contributes to its interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F₃NO₂ |
| Molecular Weight | 315.38 g/mol |
| CAS Number | 946784-84-5 |
| Melting Point | 85-89 °C |
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve modulation of signaling pathways associated with neuroprotection and anti-inflammatory effects.
- Neuroprotective Effects : Studies have suggested that compounds with similar structures exhibit neuroprotective properties by modulating NMDA receptor activity, which plays a critical role in excitotoxicity and neurodegenerative diseases .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or modulation of immune cell activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or the introduction of different substituents can significantly affect its potency and selectivity towards specific biological targets.
- Trifluoromethyl Group : Enhances binding affinity due to increased electron-withdrawing capacity.
- Ethoxy Group : May improve solubility and bioavailability.
Study on Neuroprotective Activity
A notable study explored the neuroprotective effects of similar compounds derived from aniline derivatives. The results indicated that modifications leading to increased hydrophobicity improved the efficacy against oxidative stress in neuronal cells .
Anti-inflammatory Activity Assessment
In another investigation, researchers assessed the anti-inflammatory potential of an analog with a similar structure. The findings demonstrated a significant reduction in inflammatory markers in vitro, suggesting that this compound could be a candidate for treating inflammatory conditions.
Q & A
Q. What are the optimal synthetic routes for 4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline, and how can reaction yields be improved?
Methodological Answer:
-
Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling (e.g., using Pd(OAc)₂ and dioxane at 110°C) is effective for introducing ethoxyphenoxy groups. Yields vary significantly (14–98%) depending on catalysts (e.g., tetrakis(triphenylphosphine)palladium vs. Pd(OAc)₂) and solvents (toluene/ethanol/water vs. dioxane) .
-
Purification: Reverse-phase C18 chromatography (acetonitrile/water) or silica gel column chromatography (ethyl acetate/petroleum ether) is recommended for isolating the product .
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Key Data:
Reaction Conditions Catalyst Solvent System Yield Suzuki-Miyaura Pd(OAc)₂ Dioxane 14% Buchwald-Hartwig Pd(PPh₃)₄ Toluene/EtOH 98%
Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR: Analyze aromatic proton splitting patterns (e.g., trifluoromethyl groups cause deshielding). For example, in DMSO-d₆, the NH₂ group appears as a broad singlet (~6.5–7.5 ppm), while ethoxyphenoxy protons resonate at δ 1.2–1.4 ppm (triplet, -CH₃) and δ 3.8–4.2 ppm (quartet, -OCH₂-) .
- LCMS: Monitor molecular ion peaks (e.g., m/z 307 [M+H]⁺) and fragmentation patterns to validate molecular weight .
Q. What are the critical physical properties (solubility, melting point) of this compound for experimental design?
Methodological Answer:
- Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and ethanol but poorly soluble in water. Data from structurally similar compounds (e.g., 4-Fluoro-3-(trifluoromethyl)aniline) suggest a density of ~1.393 g/mL and boiling point >200°C .
- Melting Point: Derivatives like (E)-2-[(3-(trifluoromethyl)phenylimino)methyl]-4-hydroxyphenol melt at 404–407 K, indicating thermal stability .
Advanced Research Questions
Q. How can computational modeling elucidate the binding interactions of this compound with biological targets like tubulin?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with plant/protozoan α-tubulin. Focus on nitroaniline-binding pockets, where trifluoromethyl groups enhance hydrophobic interactions .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-tubulin complexes. Key residues (e.g., β-tubulin T178, E198) often form hydrogen bonds with the aniline NH₂ group .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in trifluoromethylaniline derivatives?
Methodological Answer:
- Combinatorial Libraries: Synthesize analogs with varied substituents (e.g., ethoxy vs. methoxy groups) and screen for antitubulin activity using microtubule polymerization assays .
- Electron-Withdrawing Effects: Compare bioactivity of CF₃ vs. NO₂ groups; CF₃ improves metabolic stability but may reduce solubility .
Q. How can metabolic pathways of this compound be predicted using mass spectrometry?
Methodological Answer:
- MRM Transitions: Use Q-TOF or Triple Quadrupole MS to detect metabolites. For example, oxidation of the ethoxyphenoxy group generates hydroxylated derivatives (m/z shifts +16 Da) .
- Fragmentation Patterns: Characterize cleavage products (e.g., loss of NH₂ group at m/z 290) to infer metabolic sites .
Contradictions in Literature
- Synthetic Yields: Suzuki-Miyaura reactions in dioxane yield 14% , while Buchwald-Hartwig protocols in toluene/ethanol achieve 98% . This discrepancy highlights solvent-dependent catalyst efficiency.
- Biological Targets: Some studies emphasize tubulin binding , whereas others focus on non-biological applications (e.g., polymer synthesis ). Researchers must validate target relevance through competitive binding assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
